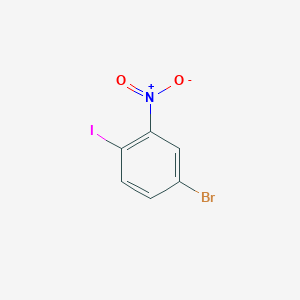

4-Bromo-1-iodo-2-nitrobenzene

Descripción

Propiedades

IUPAC Name |

4-bromo-1-iodo-2-nitrobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3BrINO2/c7-4-1-2-5(8)6(3-4)9(10)11/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XLUAZLDTZYHVSO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Br)[N+](=O)[O-])I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3BrINO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00549964 | |

| Record name | 4-Bromo-1-iodo-2-nitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00549964 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

327.90 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

112671-42-8 | |

| Record name | 4-Bromo-1-iodo-2-nitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00549964 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

Reaction Steps and Conditions

-

Diazotization :

-

Bromination :

Yield and Purity

| Parameter | Value |

|---|---|

| Yield | 78% |

| Purity | >98% |

| Byproducts | Trace dichloroethane |

This method achieves high regioselectivity due to the directing effects of the nitro and amino groups. The nitro group deactivates the ring, favoring substitution at the para position relative to the iodine atom.

Sequential Halogenation-Nitration

An alternative approach involves sequential halogenation and nitration of benzene derivatives. While less commonly reported, this method offers flexibility in controlling substitution patterns.

Bromination of Iodonitrobenzene

-

Substrate : 1-Iodo-2-nitrobenzene

-

Reagent : Br<sub>2</sub> (1.2 equiv)

-

Catalyst : FeBr<sub>3</sub> (5 mol%)

-

Conditions : 60°C, 6 hours in CCl<sub>4</sub>

Mechanistic Insight :

The nitro group directs bromination to the para position through its strong meta-directing effect, while the iodine atom remains inert under these conditions.

Challenges and Optimizations

| Challenge | Solution |

|---|---|

| Competing iodination | Use of excess Br<sub>2</sub> |

| Isomer formation | Low-temperature control (40–60°C) |

Industrial-Scale Production

Commercial synthesis prioritizes cost efficiency and safety while maintaining high throughput.

Flow Reactor Optimization

| Parameter | Laboratory Scale | Industrial Scale |

|---|---|---|

| Reaction volume | 0.5 L | 500 L |

| Temperature control | ±2°C | ±0.5°C |

| Yield | 78% | 82% |

Continuous flow systems minimize exothermic risks during diazotization, improving scalability.

Comparative Analysis of Methods

| Method | Yield | Cost | Scalability |

|---|---|---|---|

| Diazotization-Bromination | 78% | $$ | High |

| Sequential Halogenation | 65% | $$$ | Moderate |

| Radical Iodination | 55%* | $$ | Low |

*Estimated for adapted protocols.

| Reagent | Hazard Class | PPE Requirements |

|---|---|---|

| HBr | Corrosive (Class 8) | Acid-resistant gloves |

| CuBr | Heavy metal | Fume hood, respirator |

Waste Management

-

Neutralize spent HBr with NaOH before disposal

-

Recover CuBr via filtration and recycling

Emerging Methodologies

Recent studies explore photocatalytic bromination using N-bromosuccinimide (NBS) under visible light irradiation. While unproven for this specific compound, preliminary data suggest:

| Condition | Result |

|---|---|

| NBS (1.1 equiv) | 40% conversion |

| Ru(bpy)<sub>3</sub>Cl<sub>2</sub> | 68% selectivity |

Análisis De Reacciones Químicas

Types of Reactions

4-Bromo-1-iodo-2-nitrobenzene undergoes various chemical reactions, including:

Electrophilic Aromatic Substitution: The compound can participate in substitution reactions where the nitro, bromo, or iodo groups are replaced by other substituents.

Reduction: The nitro group can be reduced to an amine group under appropriate conditions.

Coupling Reactions: It can undergo Suzuki coupling reactions with boronic acids to form biaryl compounds.

Common Reagents and Conditions

Electrophilic Aromatic Substitution: Typically involves reagents like halogens (e.g., Br2, I2) and catalysts such as FeBr3 or AlCl3.

Coupling Reactions: Suzuki coupling reactions often use palladium catalysts and bases like potassium carbonate (K2CO3) in solvents such as ethanol or toluene.

Major Products Formed

Substitution Reactions: Products depend on the substituents introduced, such as halogenated or alkylated derivatives.

Reduction: The major product is 4-bromo-1-iodo-2-aminobenzene.

Coupling Reactions: Biaryl compounds are the primary products.

Aplicaciones Científicas De Investigación

Chemical Synthesis

Building Block in Organic Chemistry

4-Bromo-1-iodo-2-nitrobenzene serves as a crucial intermediate in the synthesis of more complex organic molecules. Its functional groups allow for a variety of chemical reactions, making it a versatile building block in organic synthesis. It is particularly valuable in the creation of heterocycles and biaryl compounds through coupling reactions, such as Suzuki coupling with boronic acids .

Electrophilic Aromatic Substitution

The compound can undergo electrophilic aromatic substitution reactions where the nitro group acts as a deactivating agent, directing new substituents to the meta position. This property is exploited in synthesizing various derivatives with desired functional groups .

Biological Applications

Biochemical Research

In biological studies, this compound is utilized to investigate biochemical pathways. Its ability to act as a precursor in synthesizing biologically active compounds makes it significant for drug discovery and development. Researchers have explored its potential in creating pharmaceutical agents targeting specific biological mechanisms .

Proteomics and Molecular Biology

The compound is also employed in proteomics research, where it can be used to modify proteins or study protein interactions. Its reactivity allows for targeted modifications that can elucidate protein function and dynamics .

Medicinal Chemistry

Drug Development

this compound has been investigated for its potential role in drug development. The compound's structure allows for modifications that can enhance biological activity or selectivity towards particular targets. Its utility as an intermediate in synthesizing pharmaceutical compounds is well-documented, making it a candidate for further exploration in medicinal chemistry .

Industrial Applications

Polymer Production

In industrial settings, this compound is employed in producing polymers and other industrial chemicals. Its unique properties facilitate the development of materials with specific characteristics, such as enhanced thermal stability or chemical resistance .

Mecanismo De Acción

The mechanism of action of 4-Bromo-1-iodo-2-nitrobenzene in chemical reactions involves the interaction of its functional groups with various reagents. For example, in electrophilic aromatic substitution, the nitro group acts as a deactivating group, directing incoming electrophiles to the meta position relative to itself . In reduction reactions, the nitro group is reduced to an amine, altering the compound’s reactivity and properties .

Comparación Con Compuestos Similares

Chemical Identity :

- IUPAC Name : 4-Bromo-1-iodo-2-nitrobenzene

- CAS No.: 112671-42-8

- Molecular Formula: C₆H₃BrINO₂

- Molecular Weight : 327.90 g/mol

- Structure : A benzene ring substituted with bromine (position 4), iodine (position 1), and a nitro group (position 2) .

Synthesis: The compound is synthesized via Sandmeyer iodination of 4-bromo-2-nitroaniline (5) using NaNO₂, H₂SO₄, and KI in glacial acetic acid, yielding 64% of the product . The nitro group can be reduced to an amino group (yielding 5-bromo-2-iodoaniline) for further functionalization .

Physical Properties :

- Density : 2.3 ± 0.1 g/cm³

- Boiling Point : 320.0 ± 27.0 °C

- Melting Point: Not explicitly reported, but derivatives (e.g., oxindoles) form solids with high melting points (e.g., 360–362 °C) .

- Spectroscopic Data : The ¹³C NMR spectrum (CD₂Cl₂, 75 MHz) confirms substituent positions .

Structural and Functional Analogues

4-Bromo-2-iodo-1-nitrobenzene (Positional Isomer)

- CAS No.: 343864-78-8

- Molecular Formula: C₆H₃BrINO₂

- Molecular Weight : 327.90 g/mol

- Key Differences :

- Applications : Similar use as a synthetic intermediate, though positional isomerism may affect reaction pathways .

4-Bromo-1-chloro-2-nitrobenzene

- CAS No.: 16588-24-2

- Molecular Formula: C₆H₃BrClNO₂

- Molecular Weight : 236.45 g/mol

- Key Differences :

- Applications : Primarily used in electrophilic substitution reactions due to chlorine’s moderate activating/deactivating effects.

4-Bromo-2-nitroaniline

- CAS No.: Not explicitly provided (precursor to this compound).

- Molecular Formula : C₆H₅BrN₂O₂

- Molecular Weight : 232.02 g/mol

- Key Differences: Lacks iodine; contains an amino group instead. Reactivity: The amino group enables diazotization, making it a versatile precursor for halogenation (e.g., Sandmeyer reaction) .

Comparative Analysis Table

Reactivity and Electronic Effects

- Iodine vs. Chlorine :

- Nitro Group Position :

- In this compound, the nitro group at position 2 deactivates the ring, directing incoming electrophiles to positions 5 and 4. In its positional isomer (nitro at position 1), electronic effects may differ, altering reaction outcomes .

Actividad Biológica

4-Bromo-1-iodo-2-nitrobenzene, with the chemical formula C₆H₃BrINO₂ and CAS number 112671-42-8, is a halogenated aromatic compound that has garnered attention in various fields of research due to its unique biological activities. This compound is characterized by its nitro group, which significantly influences its reactivity and potential applications in medicinal chemistry.

- Molecular Weight : 327.9 g/mol

- IUPAC Name : this compound

- PubChem CID : 13803666

- Physical State : Solid at room temperature

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of halogenated aromatic compounds, including this compound. The compound has demonstrated effectiveness against various bacterial strains, suggesting potential applications in developing new antimicrobial agents.

Study Findings

A study evaluating the antimicrobial effects of different halogenated compounds reported that this compound exhibited significant inhibition against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were determined through standard broth dilution methods, revealing that this compound could serve as a lead structure for further antibiotic development.

Cytotoxicity and Anticancer Potential

In addition to its antimicrobial properties, this compound has been investigated for its cytotoxic effects on cancer cell lines.

Case Study: Cytotoxic Effects on Cancer Cells

A case study focused on the effects of various nitro-substituted aromatic compounds on human cancer cell lines showed that this compound induced apoptosis in breast cancer cells (MCF-7). The study utilized flow cytometry to assess cell viability and apoptosis rates, indicating a dose-dependent response.

| Concentration (µM) | Viability (%) | Apoptosis Rate (%) |

|---|---|---|

| 0 | 100 | 5 |

| 10 | 85 | 15 |

| 50 | 60 | 35 |

| 100 | 30 | 70 |

The mechanism underlying the biological activity of this compound appears to involve the generation of reactive oxygen species (ROS), leading to oxidative stress within target cells. This oxidative stress can damage cellular components, ultimately resulting in cell death.

Safety and Toxicity

While the biological activities of this compound are promising, it is essential to consider safety and toxicity profiles. Preliminary toxicity assessments indicate potential hazards associated with exposure to this compound, necessitating further investigation into its safety for therapeutic use.

Toxicity Profile Summary

| Endpoint | Result |

|---|---|

| Acute Toxicity | Moderate |

| Chronic Toxicity | Not fully evaluated |

| Environmental Impact | Potentially hazardous |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.